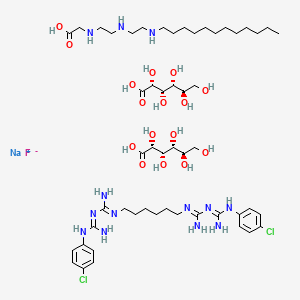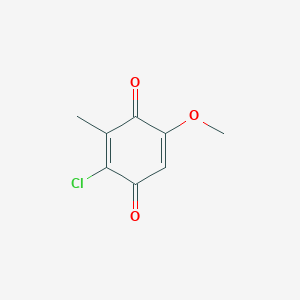
2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is a natural product found in Xylaria with data available.
Applications De Recherche Scientifique
Phytotoxic Potential in Agriculture
2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione, isolated from the endophytic fungus Xylaria feejeensis, demonstrates notable phytotoxic activity. It significantly inhibits the germination of seeds, root growth, and oxygen uptake in various plant seedlings, including Trifolium pratense and Medicago sativa. This suggests its potential use in developing bioherbicides or for studying plant growth inhibition mechanisms (García-Méndez et al., 2016).
Synthetic Chemistry Applications
This compound plays a role in the synthesis of diverse chemical structures. For instance, its addition to 1,4-benzoquinones leads to Diels–Alder adducts, which are crucial in synthesizing substituted 1,4-naphthoquinones, a class of chemicals with various applications in synthetic chemistry (Giles & Roos, 1976).
Antimalarial Activity
Another important application of 2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is in medicinal research, specifically its activity against Plasmodium falciparum, the parasite responsible for malaria. It shows in vitro antimalarial activity, indicating its potential as a lead compound in developing new antimalarial drugs (Tansuwan et al., 2007).
Catalysis and Ligand Synthesis
In the realm of catalysis, derivatives of this compound have been used in synthesizing C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands. These ligands are applied in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids, a reaction important in the field of asymmetric synthesis (Otomaru et al., 2005).
Biological Activities
Compounds synthesized using 2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione have shown biological activities, including antibacterial and antifungal properties. These findings are significant in the search for new antimicrobial agents (Tandon et al., 2012).
Antioxidant Properties
Microbial transformation of this compound has led to metabolites with potent antioxidant activity. This is significant in developing antioxidant therapies and understanding the oxidative stress-related disease processes (Mohammad et al., 2018).
Anti-Cancer Potential
Research into derivatives of 2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione has unveiled their potential as antiproliferative agents, particularly against cancer cell lines. This underscores its relevance in cancer research and drug development (Petronzi et al., 2013).
Propriétés
Nom du produit |
2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
|---|---|
Formule moléculaire |
C8H7ClO3 |
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
2-chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H7ClO3/c1-4-7(9)5(10)3-6(12-2)8(4)11/h3H,1-2H3 |
Clé InChI |
SXCLPOXHBILXEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=C(C1=O)OC)Cl |
Synonymes |
2-chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione 2-Cl-MMCHDD |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






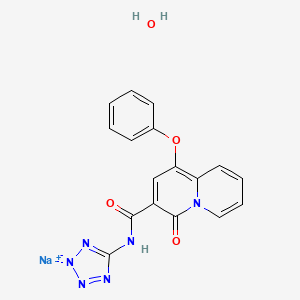
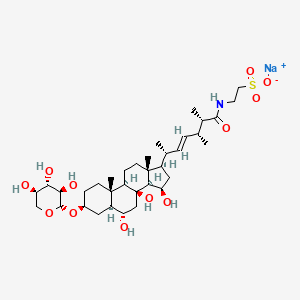

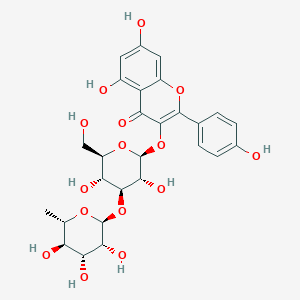
![Urea, N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-](/img/structure/B1260657.png)
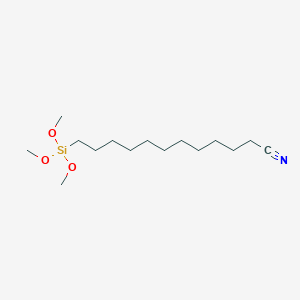

![(2R,3S,5R,6R,7R,12S)-2,8,12-trihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1260660.png)

![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260665.png)
